6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 63185-80-8
VCID: VC17327517
InChI: InChI=1S/C18H15Cl2N3/c19-15-7-6-14(12-16(15)20)17-8-9-18(23-22-17)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)
SMILES:
Molecular Formula: C18H15Cl2N3
Molecular Weight: 344.2 g/mol

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine

CAS No.: 63185-80-8

Cat. No.: VC17327517

Molecular Formula: C18H15Cl2N3

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine - 63185-80-8

Specification

CAS No. 63185-80-8
Molecular Formula C18H15Cl2N3
Molecular Weight 344.2 g/mol
IUPAC Name 6-(3,4-dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine
Standard InChI InChI=1S/C18H15Cl2N3/c19-15-7-6-14(12-16(15)20)17-8-9-18(23-22-17)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)
Standard InChI Key OVWSAMZCHMZFJS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine features a pyridazine core substituted at position 6 with a 3,4-dichlorophenyl group and at position 3 with an N-(2-phenylethyl)amine moiety. The dichlorophenyl group enhances lipophilicity and electronic stability, while the phenylethyl side chain may influence steric interactions and bioavailability.

Key Inferred Properties:

PropertyValue/DescriptionSource Compound Comparison
Molecular FormulaC₁₈H₁₆Cl₂N₃Derived from structural analogs
Molecular Weight~369.25 g/molCalculated from formula
LogP (Partition Coefficient)~4.2 (estimated)Based on [6-(3,4-dichlorophenyl)pyridazin-3-yl]hydrazine (LogP 2.86)
Polar Surface Area (PSA)~45 ŲCalculated using pyridazine and amine groups
SolubilityLow aqueous solubility; soluble in DMSO, DMFInferred from similar amines

The presence of two chlorine atoms on the phenyl ring increases electronegativity, potentially enhancing binding affinity to hydrophobic protein pockets. The N-(2-phenylethyl) group introduces conformational flexibility, which may aid in target engagement .

Synthesis and Manufacturing

While no direct synthesis protocol for 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine is documented, plausible routes can be extrapolated from related pyridazine derivatives:

Proposed Synthetic Pathway:

  • Pyridazine Core Formation:

    • Condensation of 1,4-diketones with hydrazine to form the pyridazine ring, followed by functionalization at position 3 and 6 .

  • Introduction of 3,4-Dichlorophenyl Group:

    • Suzuki-Miyaura coupling between 6-bromopyridazin-3-amine and 3,4-dichlorophenylboronic acid under palladium catalysis .

  • N-Alkylation with 2-Phenylethyl Bromide:

    • Reaction of the intermediate amine with 2-phenylethyl bromide in dimethylformamide (DMF) at 80°C for 12–24 hours.

Critical Reaction Conditions:

  • Catalysts: Pd(PPh₃)₄ for cross-coupling reactions .

  • Solvents: DMF or dimethyl sulfoxide (DMSO) for alkylation steps.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Yield optimization would require careful control of stoichiometry and temperature, as demonstrated in the synthesis of analogous compounds .

Future Research Directions

  • Activity Profiling: Screen against fungal pathogens (e.g., Botrytis cinerea) and neurological targets (e.g., DAAO) to validate hypothesized applications .

  • SAR Studies: Modify the phenylethyl chain length or dichlorophenyl substitution pattern to optimize potency and selectivity.

  • Pharmacokinetic Analysis: Assess bioavailability, metabolic stability, and clearance using in vitro models (e.g., liver microsomes).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator